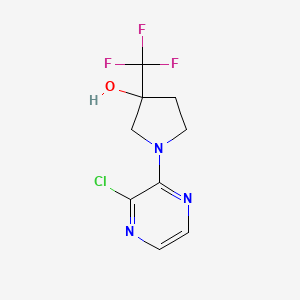
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
描述
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H9ClF3N3O and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9ClF3N3O
- Molecular Weight : 267.63 g/mol
- CAS Number : 2024709-71-3
The compound exhibits various biological activities, primarily through its interactions with specific molecular targets. It has been identified as a potential inhibitor of Janus kinases (JAK), which play a crucial role in inflammatory and immune responses. Inhibition of JAK pathways can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases.
Biological Activity Overview
This compound has demonstrated several key biological activities:
- Anti-inflammatory Effects : The compound shows promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells. This suggests a potential role as an anticancer agent, particularly in targeting solid tumors.
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, the administration of the compound resulted in significant neuroprotection against induced oxidative damage. The study highlighted the compound's ability to modulate antioxidant enzyme activity, thereby reducing neuronal apoptosis and promoting cell survival.
科学研究应用
Medicinal Chemistry
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential as a JAK inhibitor . JAK inhibitors are critical in treating autoimmune diseases and certain cancers by modulating the immune response. The compound's structure allows it to interact effectively with the JAK family of enzymes, which play a significant role in cytokine signaling pathways.
Antiviral Research
Research indicates that compounds similar to this compound exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral proteins or cellular pathways involved in the infection process. Studies have shown that modifications in the pyrrolidine and pyrazine rings can enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development.
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those related to mood regulation and anxiety. Further research is needed to elucidate its mechanisms of action and therapeutic potential in treating neurological disorders.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various therapeutic areas:
- JAK Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives could selectively inhibit JAK1, providing insights into their use for treating inflammatory diseases .
- Antiviral Activity : Research published in Antiviral Research outlined how certain trifluoromethyl-pyrrolidine compounds inhibited HIV replication, suggesting a broader application for related compounds like this compound .
- Neuropharmacological Effects : A study in Neuropharmacology explored the effects of similar compounds on serotonin receptors, indicating potential applications for anxiety and depression treatments .
属性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-7(15-3-2-14-6)16-4-1-8(17,5-16)9(11,12)13/h2-3,17H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYANMEARYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















